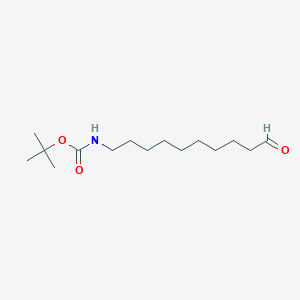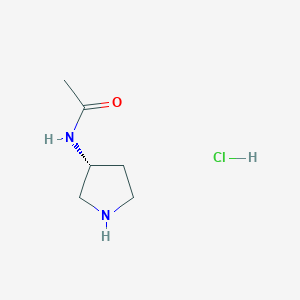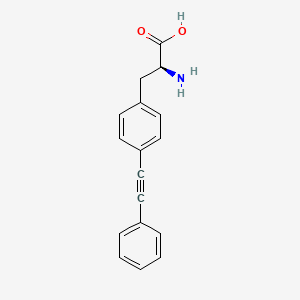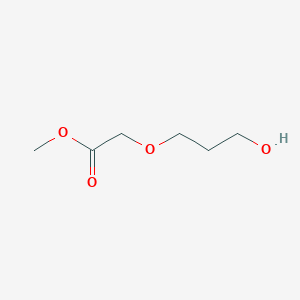
tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate: is a chemical compound with the molecular formula C8H16ClNO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl group, a chloro group, and a hydroxy group attached to a propan-2-yl carbamate structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,2-propanediol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Substitution Reactions: The chloro group in tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include tert-Butyl (3-hydroxy-1-hydroxypropan-2-yl)carbamate and other substituted derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
科学的研究の応用
Chemistry: tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving carbamate derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a building block for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
tert-Butyl (S)- (1- (benzyloxy)-3-hydroxypropan-2-yl)carbamate: A related compound with a benzyloxy group, used in organic synthesis.
tert-Butyl (1-hydroxypropan-2-yl)carbamate: A compound lacking the chloro group, used in different synthetic applications.
Uniqueness: tert-Butyl (3-chloro-1-hydroxypropan-2-yl)carbamate is unique due to the presence of the chloro group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic routes and applications where the chloro functionality is required.
特性
IUPAC Name |
tert-butyl N-(1-chloro-3-hydroxypropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUHZZFYJGGEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S,4S)-1-(tert-butoxycarbonyl)-4-[(4-chlorobenzyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B8178679.png)




![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B8178700.png)



![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178734.png)




